molecular formula C18H14N4OS B14935651 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide

Cat. No.: B14935651
M. Wt: 334.4 g/mol
InChI Key: AAKCYQWZXKYJLU-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazole and pyridine rings. Common synthetic routes include:

    Fischer Indole Synthesis: This method is used to construct the indole core from phenylhydrazine and an aldehyde or ketone.

    Hantzsch Thiazole Synthesis: This involves the reaction of α-haloketones with thioamides to form the thiazole ring.

    Coupling Reactions: The final step involves coupling the indole, thiazole, and pyridine moieties using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, thiazole, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position of the indole ring.

    1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-5-carboxamide: Similar structure but with a carboxamide group at the 5-position of the indole ring.

Uniqueness

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-6-carboxamide

InChI

InChI=1S/C18H14N4OS/c1-22-9-7-12-5-6-13(10-16(12)22)17(23)21-18-20-15(11-24-18)14-4-2-3-8-19-14/h2-11H,1H3,(H,20,21,23)

InChI Key

AAKCYQWZXKYJLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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